molecular formula C11H12ClNO B8351241 4-Chloro-5-n-propyloxyindole

4-Chloro-5-n-propyloxyindole

Cat. No.: B8351241
M. Wt: 209.67 g/mol
InChI Key: IPDCIKCKRKESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-n-propyloxyindole is an indole derivative featuring a chlorine atom at the 4-position and an n-propyloxy group (-OCH₂CH₂CH₃) at the 5-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-chloro-5-propoxy-1H-indole

InChI

InChI=1S/C11H12ClNO/c1-2-7-14-10-4-3-9-8(11(10)12)5-6-13-9/h3-6,13H,2,7H2,1H3

InChI Key

IPDCIKCKRKESJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-5-n-propyloxyindole with structurally related indole derivatives, focusing on substituent positions, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison of Chloro-Substituted Indoles

Compound Name Substituent Positions Functional Groups Key Applications/Properties References
This compound 4-Cl, 5-O-nPr Chloro, n-propyloxy Hypothesized use in polymers/pharma N/A
4-Chloro-6-methoxyindole 4-Cl, 6-OCH₃ Chloro, methoxy Pesticide intermediate (e.g., norflurazon)
3-(2-Aminopropyl)-5-chloroindole 3-CH₂CH(NH₂)CH₃, 5-Cl Chloro, aminopropyl Pharmaceutical candidates (e.g., CNS agents)
4-Chloro-5-methylindoline 4-Cl, 5-CH₃ Chloro, methyl Chemical synthesis (saturated indole analog)

Substituent Position and Electronic Effects

  • This compound vs. 4-Chloro-6-methoxyindole :
    The methoxy group at position 6 in 4-chloro-6-methoxyindole is smaller and less lipophilic than the n-propyloxy group at position 5 in the target compound. This difference may alter solubility and binding affinity in pesticidal applications. Chlorine at position 4 in both compounds enhances electrophilic reactivity, critical for cross-coupling reactions in polymer synthesis (as seen in phthalimide derivatives ).

  • This compound vs. In contrast, the n-propyloxy group at position 5 in the target compound may prioritize steric effects over electronic interactions.
  • This compound vs. 4-Chloro-5-methylindoline: Indoline (a saturated indole analog) in 4-chloro-5-methylindoline lacks aromaticity, reducing conjugation but increasing stability.

Research Findings and Gaps

  • Synthetic Utility :
    Chloro-substituted indoles are pivotal in Suzuki-Miyaura couplings, as demonstrated in phthalimide-based polymer synthesis . The n-propyloxy group in this compound may enable similar cross-coupling reactions for advanced materials.
  • Biological Activity : While 4-chloro-6-methoxyindole is linked to pesticidal activity , the target compound’s larger alkoxy group could modulate toxicity or target specificity. Further studies are needed to validate these hypotheses.

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